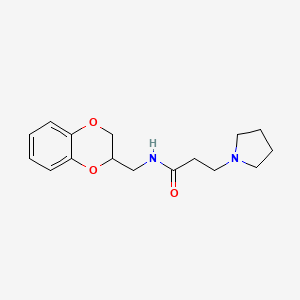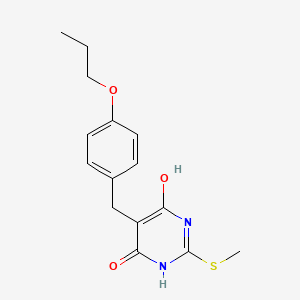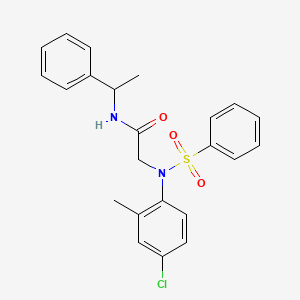
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-(1-pyrrolidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-(1-pyrrolidinyl)propanamide, commonly known as BPAP, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. BPAP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various neurological disorders.
作用機序
The mechanism of action of BPAP is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and acetylcholine. BPAP has been found to increase the release of dopamine and serotonin in the brain, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
BPAP has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, enhanced cognitive function, and improved motor function. BPAP has also been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a critical role in neuronal survival and function.
実験室実験の利点と制限
One of the main advantages of BPAP for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the relatively high cost of BPAP, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for research on BPAP, including:
1. Clinical trials to evaluate the safety and efficacy of BPAP in the treatment of neurological disorders.
2. Studies to further elucidate the mechanism of action of BPAP and its effects on various neurotransmitter systems in the brain.
3. Development of new synthetic methods for BPAP to improve yield and reduce cost.
4. Investigation of the potential use of BPAP in combination with other drugs for enhanced therapeutic effects.
5. Studies to evaluate the long-term effects of BPAP on neuronal function and survival.
Conclusion
BPAP is a promising compound with potential therapeutic applications in various neurological disorders. Its unique mechanism of action and range of biochemical and physiological effects make it an attractive candidate for further research. As more studies are conducted, BPAP may prove to be an important tool in the treatment of neurological disorders.
合成法
BPAP can be synthesized through a multi-step process involving the reaction of 3-(1-pyrrolidinyl)propan-1-ol with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, followed by the conversion of the resulting ester to the amide using appropriate reagents. This method has been optimized to yield high purity BPAP with good yields.
科学的研究の応用
BPAP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In preclinical studies, BPAP has been found to exhibit neuroprotective effects and enhance cognitive function.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-pyrrolidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(7-10-18-8-3-4-9-18)17-11-13-12-20-14-5-1-2-6-15(14)21-13/h1-2,5-6,13H,3-4,7-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMQBGKELFJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NCC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6121737 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)
![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)
![1-(2-methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5118253.png)
![3-{5-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5118258.png)

![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)
![[1-(3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5118286.png)
![4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B5118308.png)
![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)
